molecular formula C10H8N2 B579710 2-Methyl-1H-indole-6-carbonitrile CAS No. 18871-10-8

2-Methyl-1H-indole-6-carbonitrile

Cat. No. B579710
CAS RN: 18871-10-8
M. Wt: 156.188
InChI Key: NYCPCICJNXATMH-UHFFFAOYSA-N
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Description

“2-Methyl-1H-indole-6-carbonitrile” is a derivative of indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest in recent years . Various methods have been reported for the synthesis of indole derivatives, including multicomponent reactions . N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-indole-6-carbonitrile” can be represented by the InChI code: 1S/C10H8N2/c1-7-4-9-3-2-8 (6-11)5-10 (9)12-7/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole derivatives have been found to participate in a variety of chemical reactions. For example, they have been used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . They have also been used as reactants in the synthesis of stilbene-based antitumor agents .


Physical And Chemical Properties Analysis

“2-Methyl-1H-indole-6-carbonitrile” is a powder with a molecular weight of 156.19 .

Scientific Research Applications

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . Here are some general applications of indole derivatives:

  • Multicomponent Reactions

    • Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • The methods of application involve the use of catalysts like L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .
    • The outcomes include the synthesis of various heterocyclic compounds with high yields .
  • Biological Activities

    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • The outcomes include the discovery of potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

The safety information for “2-Methyl-1H-indole-6-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Methyl-1H-indole-6-carbonitrile” are not mentioned in the search results, indole derivatives in general have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCPCICJNXATMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667077
Record name 2-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-6-carbonitrile

CAS RN

18871-10-8
Record name 2-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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